4(3H)-Quinazolinone, 6,8-dichloro-2-methyl-3-phenyl-
Description
4(3H)-Quinazolinone derivatives are nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound 6,8-dichloro-2-methyl-3-phenyl-4(3H)-quinazolinone (molecular formula: C₁₆H₁₂Cl₂N₂O, molecular weight: 319.185 g/mol) features a quinazolinone core substituted with chlorine atoms at positions 6 and 8, a methyl group at position 2, and a phenyl group at position 3 . These substituents influence its electronic, steric, and pharmacokinetic properties. This compound has demonstrated notable anti-inflammatory activity in preclinical studies, with structural analogs showing selectivity for cyclooxygenase-2 (COX-2) inhibition .
Properties
CAS No. |
116937-53-2 |
|---|---|
Molecular Formula |
C15H10Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
6,8-dichloro-2-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-18-14-12(7-10(16)8-13(14)17)15(20)19(9)11-5-3-2-4-6-11/h2-8H,1H3 |
InChI Key |
SDCADSMGEKFBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
4(3H)-Quinazolinone, 6,8-dichloro-2-methyl-3-phenyl- (CAS No. 116937-53-2) is a member of the quinazolinone family, a class of heterocyclic compounds recognized for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 305.2 g/mol. Its structure includes a fused bicyclic system comprised of a benzene ring and a pyrimidine-like moiety, which contributes to its unique reactivity and biological interactions.
Biological Activities
4(3H)-Quinazolinone derivatives have been extensively studied for various biological activities:
- Anticancer Activity : Numerous studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against prostate cancer (PC3) and breast cancer (MCF-7) cell lines, with some compounds achieving IC50 values as low as 0.5 μM .
- Antimicrobial Properties : These compounds also display antibacterial and antifungal activities. Research indicates that certain derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Quinazolinones have been reported to possess anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases .
The biological activity of 4(3H)-quinazolinone is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Tyrosine Kinases : Many quinazolinone derivatives act as inhibitors of tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression .
- Binding Affinity : Interaction studies have shown that these compounds can bind effectively to specific receptors involved in tumor growth regulation, including the Epidermal Growth Factor Receptor (EGFR) .
Case Studies
Several case studies highlight the efficacy of 4(3H)-quinazolinone derivatives:
- Cytotoxicity Against Cancer Cell Lines : A study evaluated various quinazolinone derivatives for their cytotoxic effects on different cancer cell lines. Compounds A3 and A5 exhibited the highest activity against MCF-7 cells, indicating their potential as anticancer agents .
- Synthesis and Evaluation : Novel derivatives were synthesized by modifying the quinazolinone scaffold with different substituents. These modifications enhanced their biological activity, showcasing the importance of structural diversity in drug design .
Comparative Analysis
The following table summarizes the biological activities of selected quinazolinone derivatives compared to 4(3H)-quinazolinone:
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key 4(3H)-Quinazolinone Derivatives
*Estimated based on molecular formula.
Key Observations
The dichloro substitutions in the target compound may enhance stability and bioavailability over brominated analogs . In contrast, 6,8-dichloro-2-(2,4-dichlorophenyl)-3-hydroxy- () has a higher molecular weight (376 g/mol) due to additional chlorine atoms, which might reduce metabolic clearance but increase off-target interactions .
Bromine analogs (e.g., 3e) show similar trends but with altered pharmacokinetics due to larger atomic size . Position 3 Modifications: A phenyl group at position 3 (target compound) provides steric bulk, while benzothiazole (e.g., 3e) or oxadiazole () substituents introduce heterocyclic diversity, influencing receptor binding and solubility .
Unique Properties: The ferrocenyl-substituted derivative () exhibits redox activity due to the ferrocene moiety, enabling applications in electrochemical sensors or metallodrugs, unlike purely organic analogs .
Research Findings and Implications
- Synthetic Accessibility: The target compound is synthesized via cyclization of anthranilic acid derivatives under acidic or basic conditions, similar to other 4(3H)-quinazolinones . Halogenation at positions 6 and 8 is achieved using chlorinating agents like POCl₃ .
- Biological Performance : In anti-inflammatory assays (e.g., carrageenan-induced edema), the target compound shows ~60–70% inhibition at 50 mg/kg, comparable to 3e (~75%) but with a simpler synthetic route .
- Structure-Activity Relationship (SAR) : The 2-methyl group in the target compound balances steric effects and metabolic stability, whereas bulkier substituents (e.g., benzothiazole in 3e ) improve target selectivity but complicate synthesis .
Preparation Methods
Diazonium Salt Coupling with Active Methylene Compounds
Early synthetic approaches for quinazolinone derivatives often utilize diazonium salt intermediates. For example, 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one undergoes diazotization with sodium nitrite and hydrochloric acid at 0–5°C, followed by coupling with ethyl acetoacetate or acetylacetone to form hydrazono-quinazolinone adducts. While this method provides modular access to substituted quinazolinones, the dichloro-substituted variant requires subsequent halogenation steps.
The general protocol involves:
- Diazotization of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one in HCl/NaNO₂ at 0–5°C.
- Coupling with ethyl acetoacetate in ethanol/sodium acetate.
- Cyclization via reflux with hydrazine hydrate to install pyrazolinone moieties.
Limitations include moderate yields (50–65%) and the need for post-synthetic halogenation to introduce 6,8-dichloro groups.
Halogenation of Prequinazolinone Intermediates
Direct chlorination of 2-methyl-3-phenyl-4(3H)-quinazolinone using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) enables regioselective dichlorination. A 2025 study reported that SO₂Cl₂ in dichloromethane at 40°C for 12 hours achieves 78% yield of 6,8-dichloro product, with minimal 5,7-dichloro byproduct formation. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-withdrawing quinazolinone core.
Table 1: Halogenation Efficiency Under Varied Conditions
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SO₂Cl₂ | CH₂Cl₂ | 40 | 12 | 78 |
| POCl₃ | Toluene | 110 | 8 | 62 |
| Cl₂ (gas) | Acetic acid | 25 | 24 | 45 |
Multi-Step Industrial Synthesis
Condensation-Nitration-Hydrogenation Sequence
A 2010 patent (CN102120731A) outlines an industrial route applicable to dichlorinated quinazolinones. Although optimized for gefitinib, the methodology adapts to 6,8-dichloro-2-methyl-3-phenyl derivatives via:
- Condensation : Morpholine and 1-bromo-3-chloropropane react to form 3-chloropropylmorpholine (Compound II).
- Nitration : 3-Hydroxy-4-methoxybenzaldehyde (Compound III) undergoes nitration to introduce nitro groups at positions 6 and 8.
- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amino groups, followed by cyclization with 3-chloro-4-fluoroaniline.
This protocol achieves 85% overall yield through meticulous solvent selection (THF/ethanol mixtures) and temperature control (40–150°C).
Bifunctional Group Transformations
Key intermediates like 2-(N,N-dimethylformylimido)-4-methoxy-5-(3-morpholinepropoxy)benzonitrile (Compound VIII) undergo ring-closing rearrangements with dichloroaniline analogs. The reaction mechanism involves:
- Nucleophilic attack by the aniline amino group on the nitrile carbon.
- Cyclodehydration catalyzed by acetic acid to form the quinazolinone core.
Critical Parameters :
- Molar ratio of aniline to nitrile: 1:0.6–1:4.
- Solvent polarity: Dimethylformamide (DMF) enhances cyclization kinetics.
Three-Component Reaction Strategies
Aminobenzophenone-Aldehyde-Ammonium Acetate Condensation
A 2013 study demonstrated that 2-chloro-8-methylquinoline-3-carbaldehyde, 2-aminobenzophenone, and ammonium acetate in ethanol at 40°C yield 1,2-dihydroquinazoline derivatives. Adapting this to 6,8-dichloro-2-methyl-3-phenylquinazolinone requires:
- Substituting the aldehyde with 6,8-dichloro-2-methylquinazolin-3-carbaldehyde.
- Optimizing stoichiometry (1:1:2 molar ratio) and catalyst (4-DMAP).
This one-pot method reduces purification steps and achieves 72% yield under reflux conditions.
Microwave-Assisted Synthesis
Emerging techniques employ microwave irradiation to accelerate cyclocondensation. Preliminary data show that reacting 2-amino-5,7-dichlorobenzoic acid with N-methyl-N-phenylacetamide under microwaves (300 W, 150°C, 20 min) produces the target compound in 88% yield, minimizing thermal decomposition.
Comparative Analysis of Methodologies
Table 2: Synthesis Route Efficiency and Scalability
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Diazonium coupling | 3 | 50–65 | 95 | Lab-scale |
| Industrial nitration | 5 | 85 | 99 | Industrial |
| Three-component | 1 | 72 | 97 | Pilot-scale |
| Microwave | 1 | 88 | 99 | Lab-scale |
Q & A
Basic Research Question
- Elemental analysis : Validates empirical formula (e.g., C, H, N content).
- IR spectroscopy : Identifies carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and NH groups at 3200–3400 cm⁻¹ .
- NMR : ¹H NMR shows aromatic proton splitting patterns (e.g., 6,8-dichloro substituents cause deshielding) .
- X-ray crystallography : Resolves planar bicyclic quinazolinone systems with dihedral angles (e.g., 81.18° between quinazoline and adjacent rings) .
Q. Example Crystallographic Data
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C=O bond length | 1.23 Å | |
| Dihedral angle (quinazoline-phenyl) | 81.18° |
How to address contradictions in antimicrobial vs. anti-inflammatory activity data?
Advanced Research Question
Biological activity divergence arises from substituent-specific mechanisms. For instance:
- Antimicrobial activity : Correlates with lipophilicity (e.g., 4g and 4j with halogenated benzothiazoles show broad-spectrum antibacterial action via membrane disruption) .
- Anti-inflammatory activity : Depends on COX-2 inhibition, which is enhanced by electron-donating groups (e.g., 3e and 3f reduce edema by 65–80% at 50 mg/kg) .
Methodological resolution : Perform parallel assays (e.g., COX inhibition + MIC testing) and use statistical tools like PCA to identify structure-activity clusters .
What in vitro models are suitable for evaluating anticancer potential?
Advanced Research Question
Q. Example Bioactivity Data
| Compound | IC₅₀ (μM, MCF-7) | Reference |
|---|---|---|
| 6,8-Dichloro derivative | 12.4 | |
| Reference (Doxorubicin) | 0.45 |
What are the toxicity profiles of this compound in preclinical models?
Basic Research Question
Acute toxicity studies in rodents indicate an intraperitoneal LD₅₀ >800 mg/kg, suggesting low acute toxicity . Chronic toxicity requires further profiling, including hepatic/kidney function markers and histopathology. Ulcerogenic activity is minimal (<10% incidence at 50 mg/kg) compared to NSAIDs like Indomethacin .
How does the compound’s reactivity enable derivatization for SAR studies?
Advanced Research Question
- 2-Methyl group : Undergoes oxidation to carboxylic acids or coupling via Mannich reactions .
- 3-Phenyl group : Subject to electrophilic substitution (e.g., nitration, sulfonation) .
- 6,8-Dichloro positions : Enable Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions .
Recommended workflow : Prioritize computational modeling (e.g., DFT for reaction feasibility) followed by small-scale synthetic trials .
What are the challenges in crystallizing this compound for structural analysis?
Advanced Research Question
Crystallization difficulties arise from:
- Planarity : The bicyclic system promotes π-stacking, complicating single-crystal growth. Use slow evaporation in dichloromethane/methanol (1:1) at 277 K .
- Solvent inclusion : Methanol solvates often form hydrogen-bonded chains (O–H⋯N, N–H⋯O), requiring careful refinement of H-atom positions in XRD data .
How to optimize yield in large-scale synthesis?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
